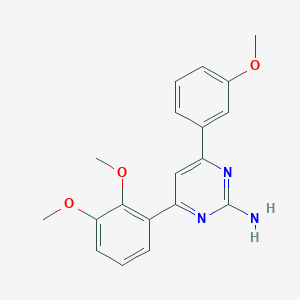
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-MPMP, is a pyrimidine derivative that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound with a unique structure and a wide range of potential applications. 4-MPMP has been used in a variety of biological and chemical experiments, and has shown promise in a variety of different fields.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. It has been used as a model compound in a variety of biological and chemical experiments, including studies on enzyme inhibition, drug metabolism, and protein-ligand interactions. It has also been used as an intermediate in the synthesis of other compounds, such as pyrrolizidine alkaloids.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with enzymes and other biological molecules, resulting in changes in their activity. It is also believed to interact with proteins, resulting in changes in their structure and function.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied extensively for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to interact with certain proteins, resulting in changes in their structure and function. Additionally, it has been shown to affect the expression of certain genes, resulting in changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and its structure is relatively stable. Additionally, it is a relatively small molecule, making it easy to manipulate and work with in experiments. However, it is also important to note that 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not a natural compound, and its effects on biological systems may be unpredictable. Therefore, caution should be taken when using it in experiments.
Direcciones Futuras
The potential applications of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine are vast and varied. Future studies could focus on its mechanism of action, its potential effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further studies could explore the potential applications of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in the synthesis of other compounds, such as pyrrolizidine alkaloids. Finally, studies could explore the potential uses of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, with the most common being a multi-step synthesis process involving the reaction of 3-methylphenylacetic acid, 3-methoxyphenylacetic acid, and pyridine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium chloride. The resulting product is then purified by recrystallization and characterized by spectroscopy.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-5-3-6-13(9-12)16-11-17(21-18(19)20-16)14-7-4-8-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJJAVUCXEHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














